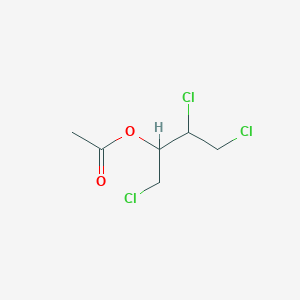
1,3,4-Trichlorobutan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trichlorobutan-2-yl acetate is a chemical compound with the molecular formula C6H9Cl3O2 It is an organic compound that belongs to the class of chlorinated acetates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichlorobutan-2-yl acetate typically involves the chlorination of butan-2-yl acetate. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1, 3, and 4 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Trichlorobutan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form less chlorinated derivatives or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetates, amines, or thiol derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
1,3,4-Trichlorobutan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,3,4-Trichlorobutan-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trichlorobutan-2-yl acetate: Similar in structure but with different chlorination positions, leading to distinct chemical properties and reactivity.
1,3,4-Trichlorobutan-2-ol: The alcohol derivative of 1,3,4-Trichlorobutan-2-yl acetate, with different reactivity and applications.
1,3-Dichlorobutan-2-yl acetate:
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other chlorinated acetates and related compounds.
Propiedades
Número CAS |
35128-49-5 |
|---|---|
Fórmula molecular |
C6H9Cl3O2 |
Peso molecular |
219.5 g/mol |
Nombre IUPAC |
1,3,4-trichlorobutan-2-yl acetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(10)11-6(3-8)5(9)2-7/h5-6H,2-3H2,1H3 |
Clave InChI |
CBGPTBHKLSQXGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CCl)C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11964647.png)
![[Bis(dodecyloxy)phosphoryl]amine](/img/structure/B11964651.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11964658.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964670.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11964688.png)
![2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11964693.png)
![(5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964695.png)


